4-chlorobenzyl 3-(4-nitrophenoxy)benzoate
Overview
Description
“4-chlorobenzyl 3-(4-nitrophenoxy)benzoate” is a complex organic compound that likely contains a benzyl group (a benzene ring attached to a CH2 group), a chloro group (Cl), a nitro group (NO2), and a benzoate group (a benzene ring attached to a carboxylate group, -COO-) .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a benzyl group, a chloro group, a nitro group, and a benzoate group. The exact structure would depend on the positions of these groups on the benzene rings .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the reactivity of the functional groups present in the molecule. For example, the nitro group is often involved in redox reactions, while the benzoate group could participate in esterification or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its melting point, boiling point, solubility, and stability, would depend on the characteristics of its functional groups and the overall structure of the molecule .Mechanism of Action
Safety and Hazards
The safety and hazards associated with “4-chlorobenzyl 3-(4-nitrophenoxy)benzoate” would depend on its physical and chemical properties. For example, compounds containing a nitro group can be explosive under certain conditions, and compounds containing a chloro group can be harmful if inhaled, ingested, or in contact with skin .
Future Directions
The future directions for research on “4-chlorobenzyl 3-(4-nitrophenoxy)benzoate” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Properties
IUPAC Name |
(4-chlorophenyl)methyl 3-(4-nitrophenoxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5/c21-16-6-4-14(5-7-16)13-26-20(23)15-2-1-3-19(12-15)27-18-10-8-17(9-11-18)22(24)25/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYBNSDJYAXHRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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